3,3-Dimethyl-1-butanol

Description

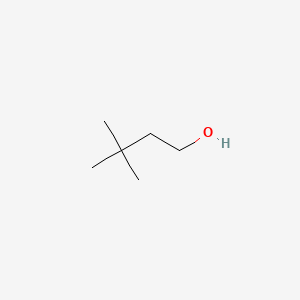

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethylbutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUXCSEISVMREAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3060796 | |

| Record name | 3,3-Dimethyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

102.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless liquid with an odor like alcohol; [Alfa Aesar MSDS] | |

| Record name | 3,3-Dimethyl-1-butanol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10130 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

624-95-3, 26401-20-7 | |

| Record name | 3,3-Dimethyl-1-butanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=624-95-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethylbutan-1-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000624953 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | tert-Hexyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026401207 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-DIMETHYL-1-BUTANOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54158 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Butanol, 3,3-dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,3-Dimethyl-1-butanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3060796 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylbutan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.884 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3-DIMETHYL-1-BUTANOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/543OYD666T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3,3-Dimethyl-1-butanol physical properties

An In-depth Technical Guide to the Physical Properties of 3,3-Dimethyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as neohexanol, is a primary alcohol with a branched hydrocarbon chain. Its unique structure imparts specific physical and chemical properties that make it a valuable compound in various applications, including as an organic building block in the synthesis of pharmaceuticals and as an intermediate in the production of the artificial sweetener Neotame.[1][2] This guide provides a comprehensive overview of the physical properties of this compound, detailed experimental protocols for their determination, and an examination of its role in relevant biochemical pathways.

Quantitative Physical Properties

The physical properties of this compound are summarized in the tables below for easy reference and comparison. These values have been compiled from various scientific sources.

Table 1: General and Thermodynamic Properties

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₄O | [1][3][4] |

| Molecular Weight | 102.17 g/mol | [3][5] |

| Melting Point | -60 °C | [3][4][6][7] |

| Boiling Point | 143 °C | [3][4][6][7] |

| Flash Point | 56 °C (133 °F) | [1] |

| Vapor Pressure | 2.2092 hPa @ 20°C | [8] |

Table 2: Optical and Density Properties

| Property | Value | Conditions | Source(s) |

| Density | 0.844 g/mL | at 25 °C | [3][4] |

| 0.81 g/mL | Not Specified | [1] | |

| 0.810 g/cm³ | Not Specified | [7] | |

| Refractive Index (n_D) | 1.414 | at 20 °C | [3][4] |

| 1.412 | Not Specified | [7] |

Table 3: Solubility

| Solvent | Solubility | Source(s) |

| Water | Slightly soluble | [1][4][9] |

Experimental Protocols

This section outlines the general experimental methodologies for determining the key physical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. A common laboratory method for determining the boiling point of an organic liquid like this compound is the capillary method.

Procedure:

-

A small amount of this compound is placed in a small test tube or fusion tube.

-

A capillary tube, sealed at one end, is inverted and placed into the liquid.

-

The assembly is attached to a thermometer and heated gradually in a heating bath (e.g., a Thiele tube filled with mineral oil or an aluminum block).

-

As the temperature rises, air trapped in the capillary tube will slowly bubble out.

-

The temperature at which a rapid and continuous stream of bubbles emerges from the capillary tube is recorded as the boiling point.[3]

-

The heating should be slow and uniform to ensure an accurate reading.

Determination of Melting Point

Since this compound is a liquid at room temperature with a melting point of -60 °C, its melting point is determined using a cryostat or a low-temperature thermometer in a cooling bath.

Procedure:

-

A sample of this compound is placed in a small, thin-walled capillary tube.

-

The capillary tube is placed in a cooling bath (e.g., a mixture of dry ice and acetone or a cryostat).

-

The temperature of the bath is slowly lowered.

-

The temperature at which the liquid solidifies is recorded as the freezing point, which is equivalent to the melting point for a pure substance. The temperature is then slowly raised, and the temperature at which the solid completely melts is also recorded. The average of these two temperatures can be taken as the melting point.

Determination of Density

The density of a liquid can be determined by measuring the mass of a known volume.

Procedure:

-

A clean, dry pycnometer (a flask with a specific volume) or a graduated cylinder is weighed on an analytical balance.

-

The container is filled with this compound to a calibrated mark.

-

The filled container is weighed again.

-

The mass of the liquid is calculated by subtracting the mass of the empty container from the mass of the filled container.

-

The density is then calculated by dividing the mass of the liquid by its volume. The temperature at which the measurement is made should be recorded as density is temperature-dependent.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance. An Abbe refractometer is commonly used for this measurement.

Procedure:

-

The prism of the Abbe refractometer is cleaned with a suitable solvent (e.g., acetone or ethanol) and allowed to dry.

-

A few drops of this compound are placed on the surface of the prism.

-

The prism is closed, and the light source is adjusted to illuminate the sample.

-

The user looks through the eyepiece and adjusts the controls until the dividing line between the light and dark fields is sharp and centered on the crosshairs.

-

The refractive index is read directly from the instrument's scale. The temperature should be maintained at a constant value, typically 20 °C, using a water bath connected to the refractometer.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. This can be measured using either an open-cup or a closed-cup apparatus.

-

Open-Cup Method: The liquid is heated in a container that is open to the atmosphere. A small flame is periodically passed over the surface of the liquid. The flash point is the temperature at which the vapors ignite with a brief flash.[1][4]

-

Closed-Cup Method: The liquid is heated in a sealed container. A shutter is opened periodically to introduce an ignition source. This method generally gives a lower and more precise flash point value as the vapors are contained.[1][4]

Determination of Solubility

The solubility of this compound in a solvent like water is determined by observing the miscibility of the two substances.

Procedure:

-

A small, measured amount of this compound (e.g., 0.2 mL) is added to a test tube.

-

A measured volume of the solvent (e.g., 3 mL of water) is added to the test tube.

-

The mixture is shaken vigorously.

-

The mixture is then allowed to stand and is observed. If a single, clear phase is formed, the substance is soluble. If two distinct layers are present or the mixture is cloudy, it is considered insoluble or slightly soluble. The observation of "slightly soluble" indicates that only a small amount of the alcohol dissolves in water.

Biochemical Pathways and Experimental Workflows

While this compound is not a central metabolite in major signaling pathways, it has been identified as a competitive inhibitor of microbial trimethylamine (TMA) formation. This has implications for the trimethylamine N-oxide (TMAO) pathway, which is linked to cardiovascular health.

Inhibition of Trimethylamine (TMA) Formation

Dietary choline and carnitine can be metabolized by gut microbiota to produce TMA. TMA is then absorbed and oxidized in the liver by flavin-containing monooxygenases (FMOs) to form TMAO. Elevated levels of TMAO have been associated with an increased risk of cardiovascular diseases. This compound acts as a structural analog of choline and can inhibit the microbial enzyme (choline TMA-lyase) responsible for the conversion of choline to TMA, thereby reducing TMAO levels.

References

- 1. Types of Flash Point Test | Stanhope-Seta [stanhope-seta.co.uk]

- 2. differencebetween.com [differencebetween.com]

- 3. Boiling Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 4. scimed.co.uk [scimed.co.uk]

- 5. Gut Microbe-Generated Metabolite Trimethylamine-N-Oxide and Ischemic Stroke [mdpi.com]

- 6. byjus.com [byjus.com]

- 7. vernier.com [vernier.com]

- 8. Unraveling the Effects of Trimethylamine N-Oxide on Stroke: “The lower, the better?” [jstage.jst.go.jp]

- 9. Open Cup vs. Closed Cup Flash Point Testers: What You Need to Know [zealinstruments.com]

An In-Depth Technical Guide to 3,3-Dimethyl-1-butanol (CAS Number: 624-95-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3,3-Dimethyl-1-butanol (CAS: 624-95-3), a versatile branched-chain alcohol. Also known as neohexanol, this compound serves as a crucial intermediate in the synthesis of various organic molecules, most notably the high-intensity sweetener Neotame. Furthermore, emerging research has highlighted its significant biological activity as an inhibitor of trimethylamine (TMA) and trimethylamine N-oxide (TMAO) production, implicating its potential therapeutic applications in cardiovascular diseases. This document consolidates its chemical and physical properties, spectroscopic data, synthesis methodologies, and key experimental protocols. It also visualizes its known biological signaling pathways and experimental workflows to support further research and development.

Chemical and Physical Properties

This compound is a colorless liquid with a mild alcoholic odor.[1] Its branched structure influences its physical and chemical characteristics, making it a subject of interest in various chemical syntheses.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 624-95-3 | [2] |

| Molecular Formula | C₆H₁₄O | [2] |

| Molecular Weight | 102.17 g/mol | [2] |

| Boiling Point | 136-143 °C | [2][3] |

| Melting Point | -60 °C | [2][3] |

| Density | 0.844 g/mL at 25 °C | [2][3] |

| Refractive Index (n20/D) | 1.414 | [3] |

| Solubility | Slightly soluble in water | [3] |

| InChI | InChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3 | [2] |

| InChIKey | DUXCSEISVMREAX-UHFFFAOYSA-N | [2] |

| SMILES | C(C(C)(C)C)CO | [2] |

| Synonyms | Neohexanol, Dimbunol, 1-Butanol, 3,3-dimethyl- | [2] |

Spectroscopic Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 2: ¹H NMR Spectral Data (CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~3.7 | t | 2H | -CH₂-OH |

| ~1.5 | t | 2H | -C(CH₃)₃-CH₂- |

| ~0.9 | s | 9H | -C(CH₃)₃ |

| Variable | s | 1H | -OH |

Table 3: ¹³C NMR Spectral Data

| Chemical Shift (δ) ppm | Assignment |

| ~61 | -CH₂-OH |

| ~45 | -C(CH₃)₃-CH₂- |

| ~30 | -C(CH₃)₃ |

| ~29 | -C(CH₃)₃ |

Table 4: Infrared (IR) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch |

| ~2950 | Strong | C-H stretch (alkane) |

| ~1050 | Strong | C-O stretch (primary alcohol) |

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 102 | Low | [M]⁺ (Molecular Ion) |

| 87 | Moderate | [M - CH₃]⁺ |

| 71 | Moderate | [M - OCH₃]⁺ |

| 57 | High | [C₄H₉]⁺ (tert-butyl cation) |

| 43 | High | [C₃H₇]⁺ |

Synthesis of this compound

The primary industrial synthesis of this compound involves the use of Grignard reagents.

Experimental Protocol: Grignard Reaction Synthesis

This protocol is based on methodologies described in various patents.[4][5][6]

Objective: To synthesize this compound from a neopentyl halide and formaldehyde.

Materials:

-

Neopentyl halide (e.g., neopentyl chloride or bromide)

-

Magnesium turnings

-

Anhydrous ether solvent (e.g., diethyl ether, tetrahydrofuran)

-

Iodine crystal (as an initiator)

-

Formaldehyde (gas or paraformaldehyde)

-

Dilute acid (e.g., HCl or H₂SO₄) for hydrolysis

-

Saturated ammonium chloride solution

-

Anhydrous sodium sulfate

-

Organic solvent for extraction (e.g., diethyl ether)

Procedure:

-

Grignard Reagent Formation:

-

A dry, three-necked flask equipped with a reflux condenser, dropping funnel, and mechanical stirrer is charged with magnesium turnings and a small crystal of iodine under an inert atmosphere (e.g., nitrogen or argon).

-

A small amount of anhydrous ether is added to cover the magnesium.

-

A solution of neopentyl halide in anhydrous ether is added dropwise from the dropping funnel. The reaction is initiated, which is evident by the disappearance of the iodine color and gentle refluxing of the ether.

-

Once the reaction has started, the remaining neopentyl halide solution is added at a rate that maintains a steady reflux.

-

After the addition is complete, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent (neopentylmagnesium halide).

-

-

Reaction with Formaldehyde:

-

The Grignard reagent solution is cooled in an ice bath.

-

Dry formaldehyde gas is bubbled through the solution, or paraformaldehyde is added in portions, while maintaining the temperature below 20 °C.

-

After the addition is complete, the reaction mixture is stirred at room temperature for 1-2 hours.

-

-

Hydrolysis and Work-up:

-

The reaction mixture is slowly poured into a beaker containing crushed ice and a dilute acid or a saturated solution of ammonium chloride to hydrolyze the magnesium alkoxide.

-

The resulting mixture is transferred to a separatory funnel, and the organic layer is separated.

-

The aqueous layer is extracted with an organic solvent (e.g., diethyl ether).

-

The combined organic layers are washed with water, then with brine, and dried over anhydrous sodium sulfate.

-

-

Purification:

-

The solvent is removed by distillation.

-

The crude this compound is then purified by fractional distillation, collecting the fraction boiling at approximately 141-143 °C.

-

Applications in Drug Development and Chemical Synthesis

Intermediate for Neotame Synthesis

This compound is a key precursor for the synthesis of 3,3-dimethylbutyraldehyde, which is then used in the reductive amination of aspartame to produce the artificial sweetener Neotame.[3][7]

Experimental Protocol: Synthesis of Neotame

This is a generalized procedure based on published synthesis routes.[6][8]

Objective: To synthesize Neotame from aspartame and 3,3-dimethylbutyraldehyde.

Materials:

-

Aspartame

-

3,3-Dimethylbutyraldehyde (produced from the oxidation of this compound)

-

Methanol

-

Palladium on carbon (Pd/C) catalyst

-

Hydrogen gas

-

Diatomaceous earth (optional, as a filter aid)

Procedure:

-

Reaction Setup:

-

Aspartame and 3,3-dimethylbutyraldehyde are dissolved in methanol in a hydrogenation reactor.

-

The Pd/C catalyst is added to the mixture.

-

-

Reductive Amination:

-

The reactor is sealed and purged with hydrogen gas.

-

The reaction is carried out under hydrogen pressure at room temperature with vigorous stirring.

-

The reaction is monitored for the consumption of hydrogen and the formation of the product.

-

-

Work-up and Purification:

-

Upon completion, the catalyst is removed by filtration, possibly through a pad of diatomaceous earth.

-

The methanol is partially removed by distillation.

-

Water is added to the concentrated solution to precipitate the Neotame.

-

The mixture is cooled to induce complete crystallization.

-

The solid product is collected by filtration or centrifugation, washed with water, and dried under vacuum.

-

Biological Activity: Inhibition of TMAO Production

This compound is a known inhibitor of the microbial enzyme choline trimethylamine-lyase (CutC/D), which is responsible for the conversion of choline to trimethylamine (TMA) in the gut.[8][9] TMA is subsequently oxidized in the liver to trimethylamine N-oxide (TMAO), a metabolite linked to the progression of cardiovascular diseases.[8][9] By inhibiting TMA formation, this compound reduces plasma TMAO levels.[8]

Experimental Protocol: In Vivo Inhibition of TMAO in a Mouse Model

This protocol is a composite of methodologies described in studies investigating the effects of this compound on cardiovascular health in mice.

Objective: To assess the in vivo efficacy of this compound in reducing plasma TMAO levels in a mouse model.

Materials and Animals:

-

Male C57BL/6J mice

-

Standard chow diet

-

Choline-supplemented diet (e.g., 1% choline)

-

This compound (DMB)

-

Drinking water

-

Equipment for blood collection (e.g., retro-orbital sinus or tail vein)

-

LC-MS/MS system for TMAO quantification

Procedure:

-

Animal Acclimation and Grouping:

-

Mice are acclimated for at least one week with free access to standard chow and water.

-

Animals are randomly assigned to experimental groups (e.g., Control diet, Choline-supplemented diet, Choline-supplemented diet + DMB).

-

-

DMB Administration:

-

The DMB treatment group receives 1% (v/v) DMB in their drinking water.[10] The water is replaced regularly to ensure stability and consistent dosing.

-

The control and choline-only groups receive regular drinking water.

-

-

Dietary Intervention:

-

The respective diets are provided to the assigned groups for a specified period (e.g., 4-16 weeks).

-

-

Sample Collection:

-

At the end of the study period, blood samples are collected from the mice. Plasma is prepared by centrifugation.

-

-

TMAO Quantification:

-

Plasma TMAO levels are quantified using a validated LC-MS/MS method. This typically involves protein precipitation followed by analysis of the supernatant.

-

Signaling Pathway Inhibition

This compound has been reported to negatively inhibit the signaling pathways of p65 NF-κB and TGF-β1/Smad3, which are implicated in inflammatory responses and fibrosis, respectively.[9][11]

Inhibition of the p65 NF-κB Pathway

The NF-κB pathway is a key regulator of inflammation. The p65 subunit is crucial for the transcriptional activation of pro-inflammatory genes. Inhibition of this pathway by this compound suggests its potential as an anti-inflammatory agent.

Inhibition of the TGF-β1/Smad3 Pathway

The TGF-β1/Smad3 pathway is central to tissue fibrosis. TGF-β1 binding to its receptor leads to the phosphorylation and activation of Smad3, which then translocates to the nucleus to regulate the transcription of fibrotic genes. Inhibition of this pathway by this compound suggests a potential anti-fibrotic role.

Safety and Handling

This compound is a flammable liquid and vapor.[12] It should be handled in a well-ventilated area, away from heat, sparks, and open flames.[13] Protective gloves, clothing, and eye/face protection should be worn.[13] In case of skin contact, rinse immediately with plenty of water.[13] For firefighting, use carbon dioxide, dry chemical, or alcohol-resistant foam.[13] Store in a cool, well-ventilated place with the container tightly closed.[13] It is incompatible with strong oxidizing agents, strong acids, and strong reducing agents.[13]

Conclusion

This compound is a compound of significant interest due to its dual role as a synthetic building block and a biologically active molecule. Its established use in the synthesis of Neotame highlights its industrial relevance. The growing body of evidence for its ability to inhibit TMAO production and modulate key signaling pathways in inflammation and fibrosis opens new avenues for its investigation in the context of cardiovascular and other inflammatory diseases. This technical guide provides a foundational resource for researchers and developers working with this promising compound.

References

- 1. This compound(624-95-3) IR Spectrum [m.chemicalbook.com]

- 2. Development of a High-Throughput Method to Study the Inhibitory Effect of Phytochemicals on Trimethylamine Formation [mdpi.com]

- 3. chegg.com [chegg.com]

- 4. 1-Butanol, 3,3-dimethyl- [webbook.nist.gov]

- 5. CN102584530B - Method for preparing this compound - Google Patents [patents.google.com]

- 6. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

- 7. This compound | C6H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 8. researchgate.net [researchgate.net]

- 9. This compound | C6H14O | CID 12233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. This compound(624-95-3) 1H NMR [m.chemicalbook.com]

- 11. Phosphorylation of NF-κB p65 at Ser468 controls its COMMD1-dependent ubiquitination and target gene-specific proteasomal elimination - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 3,3-DIMETHYL-2-BUTANOL(464-07-3) 13C NMR [m.chemicalbook.com]

- 13. spectrabase.com [spectrabase.com]

Spectral Data of 3,3-Dimethyl-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 3,3-Dimethyl-1-butanol, a structural analog of choline. The information presented herein is intended to support research and development activities by providing detailed spectral characterization and the methodologies for its acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectral data for this compound, facilitating easy reference and comparison.

Table 1: ¹H NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 3.70 | Triplet | 2H | -CH₂-OH |

| 1.50 | Triplet | 2H | -C(CH₃)₃-CH₂- |

| 0.90 | Singlet | 9H | -C(CH₃)₃ |

| 1.83 | Singlet | 1H | -OH |

Solvent: CDCl₃. Instrument Frequency: 400 MHz.

Table 2: ¹³C NMR Spectral Data of this compound

| Chemical Shift (δ) ppm | Carbon Type | Assignment |

| 61.3 | CH₂ | -CH₂-OH |

| 49.0 | CH₂ | -C(CH₃)₃-CH₂- |

| 30.0 | C | -C(CH₃)₃ |

| 29.4 | CH₃ | -C(CH₃)₃ |

Solvent: CDCl₃.

Table 3: Mass Spectrometry Data (Electron Ionization - EI) for this compound

| m/z | Relative Intensity (%) | Putative Fragment |

| 57 | 100 | [C₄H₉]⁺ |

| 41 | 45 | [C₃H₅]⁺ |

| 69 | 40 | [C₅H₉]⁺ |

| 29 | 35 | [C₂H₅]⁺ |

| 31 | 30 | [CH₂OH]⁺ |

| 87 | 15 | [M-CH₃]⁺ |

| 102 | <5 | [M]⁺ |

Molecular Weight: 102.18 g/mol .

Table 4: Infrared (IR) Spectroscopy Peak List for this compound

| Wavenumber (cm⁻¹) | Description of Vibration |

| 3330 (broad) | O-H stretch |

| 2955 | C-H stretch (sp³) |

| 1465 | C-H bend |

| 1365 | C-H bend (gem-dimethyl) |

| 1060 | C-O stretch |

Experimental Protocols

Detailed methodologies for the acquisition of the spectral data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR Spectra Acquisition

-

Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, approximately 0.7 mL) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Instrument Setup: The NMR spectra are acquired on a 400 MHz spectrometer.[1] The instrument is locked onto the deuterium signal of the solvent. Shimming is performed to optimize the magnetic field homogeneity.

-

¹H NMR Acquisition: A standard proton NMR experiment is performed. Key acquisition parameters include a spectral width of approximately 16 ppm, a pulse width of 90 degrees, and a relaxation delay of 1-2 seconds. Typically, 16 to 32 scans are acquired to ensure a good signal-to-noise ratio.

-

¹³C NMR Acquisition: A proton-decoupled ¹³C NMR experiment is conducted. A wider spectral width (e.g., 0-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) are typically required.[2]

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) - FTIR Spectroscopy

-

Instrument Preparation: The ATR accessory is installed in the FTIR spectrometer. A background spectrum of the clean, empty ATR crystal is recorded.[3]

-

Sample Application: A small drop of neat this compound is placed directly onto the surface of the ATR crystal, ensuring complete coverage of the crystal surface.

-

Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹.[4] To improve the signal-to-noise ratio, 16 to 32 scans are co-added.[3]

-

Data Processing: The sample spectrum is ratioed against the background spectrum to generate the final absorbance or transmittance spectrum. The ATR correction may be applied if necessary.

Mass Spectrometry (MS)

Electron Ionization (EI) Mass Spectrometry

-

Sample Introduction: A small amount of this compound is introduced into the mass spectrometer, typically via a gas chromatography (GC) system for separation and purification, or by direct injection if the sample is pure. For direct injection, the sample is volatilized in a heated inlet.

-

Ionization: In the ion source, the gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation.[5]

-

Mass Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion as a function of its m/z value.

Visualizations

The following diagrams illustrate the general workflow for the spectroscopic analysis of this compound.

Caption: General workflow for the spectroscopic analysis of this compound.

References

Molecular Structure and Proton Environments

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,3-Dimethyl-1-butanol

This guide provides a comprehensive analysis of the proton Nuclear Magnetic Resonance (¹H NMR) spectrum of this compound. It is intended for researchers, scientists, and professionals in drug development who utilize NMR spectroscopy for structural elucidation and chemical analysis.

This compound, with the chemical formula C₆H₁₄O, possesses four distinct proton environments, which give rise to four unique signals in its ¹H NMR spectrum. The structure is as follows:

(CH₃)₃C-CH₂-CH₂-OH

The non-equivalent protons are systematically labeled from 'a' to 'd' for assignment purposes:

-

Hₐ: The nine equivalent protons of the three methyl groups attached to the quaternary carbon (a tert-butyl group).

-

Hₑ: The two protons on the methylene group adjacent to the tert-butyl group (C-2).

-

Hₒ: The two protons on the methylene group bonded to the hydroxyl group (C-1).

-

Hₔ: The single proton of the hydroxyl group.

¹H NMR Spectral Data

The following table summarizes the quantitative data obtained from the ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (CDCl₃).

| Signal Assignment | Chemical Shift (δ) ppm | Integration | Multiplicity | Coupling Constant (J) Hz |

| Hₐ (-C(CH₃)₃) | ~0.92 | 9H | Singlet (s) | N/A |

| Hₑ (-CH₂-) | ~1.53 | 2H | Triplet (t) | ~7.0 Hz |

| Hₒ (-CH₂OH) | ~3.70 | 2H | Triplet (t) | ~7.0 Hz |

| Hₔ (-OH) | Variable (~1.6-2.5) | 1H | Singlet (s, broad) | N/A |

Spectral Interpretation

-

Hₐ Signal (Singlet, ~0.92 ppm): The nine protons of the tert-butyl group are chemically equivalent and have no adjacent protons to couple with. Consequently, they appear as a sharp singlet in the most upfield region of the spectrum, characteristic of shielded alkyl protons.

-

Hₑ Signal (Triplet, ~1.53 ppm): These two protons are adjacent to the Hₒ methylene group. According to the n+1 rule, their signal is split into a triplet by the two Hₒ protons (n=2, 2+1=3).

-

Hₒ Signal (Triplet, ~3.70 ppm): These two protons are adjacent to the Hₑ methylene group and are deshielded by the electronegative oxygen atom, causing their signal to appear further downfield. They are split into a triplet by the two neighboring Hₑ protons (n=2, 2+1=3).

-

Hₔ Signal (Broad Singlet, Variable): The hydroxyl proton signal is often broad and does not typically couple with adjacent protons due to rapid chemical exchange with trace amounts of acid or water in the solvent.[1] Its chemical shift is highly dependent on concentration, temperature, and solvent.

Experimental Protocol

The following outlines a standard methodology for acquiring the ¹H NMR spectrum of this compound.

a) Sample Preparation:

-

Approximately 5-10 mg of this compound is accurately weighed and dissolved in about 0.6-0.7 mL of a deuterated solvent. Deuterated chloroform (CDCl₃) is commonly used for its excellent solubilizing properties for nonpolar to moderately polar compounds.[2]

-

A small amount of an internal standard, typically tetramethylsilane (TMS), is added. The protons of TMS are defined as having a chemical shift of 0.0 ppm and are used to reference the spectrum.[3]

-

The solution is transferred to a standard 5 mm NMR tube.

b) Instrument Parameters:

-

The spectrum is acquired on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher (e.g., 400 MHz).[4]

-

The instrument is "locked" onto the deuterium signal of the solvent to correct for any magnetic field drift.

-

A standard one-dimensional proton pulse sequence is utilized.

-

Data is acquired over a spectral width of approximately 0-12 ppm.

-

To improve the signal-to-noise ratio, multiple scans (typically 8 to 16) are acquired and averaged.

c) Data Processing:

-

The acquired Free Induction Decay (FID) signal is subjected to a Fourier transform to generate the frequency-domain spectrum.

-

The spectrum is phase-corrected and baseline-corrected.

-

The chemical shifts are referenced to the TMS signal at 0.0 ppm.

-

The signals are integrated to determine the relative ratios of the different types of protons.

Visualization of Molecular Structure and Proton Assignments

The following diagram illustrates the molecular structure of this compound with its distinct proton environments clearly labeled.

Caption: Structure of this compound with proton assignments.

References

- 1. organic chemistry - 1H NMR splitting of 3-methyl-1-butanol - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. ethanol low high resolution H-1 proton nmr spectrum of ethanol analysis interpretation of chemical shifts ppm spin spin line splitting for ethyl alcohol doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. rsc.org [rsc.org]

13C NMR Analysis of 3,3-Dimethyl-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the 13C Nuclear Magnetic Resonance (NMR) spectrum of 3,3-dimethyl-1-butanol. It details the experimental protocol for acquiring a quantitative spectrum, presents a comprehensive table of chemical shifts with assignments, and illustrates the structural relationships giving rise to the observed NMR signals.

Introduction to 13C NMR Analysis of Alcohols

13C NMR spectroscopy is a powerful analytical technique for the structural elucidation of organic molecules. By observing the magnetic properties of the 13C nuclei, it is possible to determine the number of non-equivalent carbon atoms in a molecule and to gain insights into their chemical environment. For alcohols such as this compound, 13C NMR provides a clear picture of the carbon skeleton, aiding in its identification and characterization. The proton-decoupled 13C NMR spectrum is particularly useful as it simplifies the spectrum to a series of single peaks for each unique carbon atom, making interpretation more straightforward than in proton NMR.

Experimental Protocol

A detailed methodology for acquiring a quantitative 13C NMR spectrum of this compound is outlined below.

2.1. Sample Preparation

-

Sample Purity: Ensure the this compound sample is of high purity. If necessary, purify the alcohol by distillation to remove any non-volatile impurities.

-

Solvent Selection: Chloroform-d (CDCl3) is a commonly used deuterated solvent for non-polar to moderately polar organic compounds and is suitable for this analysis.

-

Concentration: For a standard 13C NMR experiment, a concentration of 50-100 mg of the analyte in 0.6-0.7 mL of deuterated solvent is recommended.[1] For quantitative analysis, a higher concentration may be beneficial to improve the signal-to-noise ratio.

-

Internal Standard: Tetramethylsilane (TMS) is added to the sample as an internal chemical shift reference and is set to 0.0 ppm.

-

Sample Filtration: To ensure a homogeneous magnetic field, the final solution should be filtered through a pipette with a cotton or glass wool plug into a clean, dry 5 mm NMR tube to remove any particulate matter.[2]

-

Degassing: For highly accurate quantitative results, it may be beneficial to degas the sample to remove dissolved oxygen, which is paramagnetic and can affect relaxation times. This can be achieved by several freeze-pump-thaw cycles.[2]

2.2. NMR Spectrometer Parameters

The following parameters are suggested for a quantitative 13C NMR analysis on a standard NMR spectrometer:

| Parameter | Recommended Value | Purpose |

| Pulse Angle | 30-45° | To ensure complete relaxation between pulses for accurate integration. |

| Acquisition Time | 1-2 seconds | Sufficient for good resolution. |

| Relaxation Delay (d1) | 5 x T1 of the slowest relaxing carbon | Crucial for quantitative analysis to allow for full magnetization recovery. For non-quaternary carbons, a delay of 10-30 seconds is often sufficient. For the quaternary carbon, a longer delay may be necessary. The use of a paramagnetic relaxation agent like Cr(acac)3 can shorten this delay. |

| Number of Scans | 128 or higher | To achieve an adequate signal-to-noise ratio. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

| Decoupling | Proton broadband decoupling | To simplify the spectrum by removing C-H coupling. |

Data Presentation: 13C NMR Chemical Shifts of this compound

The 13C NMR spectrum of this compound shows five distinct signals, corresponding to the five non-equivalent carbon atoms in the molecule. The chemical shifts are presented in the table below.

| Carbon Atom | Chemical Shift (δ, ppm) | Multiplicity (Proton-Decoupled) | Assignment |

| C1 | ~60.5 | Singlet | -CH2OH |

| C2 | ~45.5 | Singlet | -CH2- |

| C3 | ~30.0 | Singlet | -C(CH3)3 |

| C4 | ~29.5 | Singlet | -C(CH3)3 |

| C5 | ~29.5 | Singlet | -C(CH3)3 |

| C6 | ~29.5 | Singlet | -C(CH3)3 |

Note: The chemical shifts are approximate and can vary slightly depending on the solvent and concentration. The three methyl carbons (C4, C5, C6) are chemically equivalent and therefore resonate at the same chemical shift.

Interpretation and Signaling Pathways

The chemical shift of a carbon atom in a 13C NMR spectrum is primarily influenced by its local electronic environment. Electronegative atoms, such as the oxygen in the hydroxyl group, deshield adjacent carbon atoms, causing them to resonate at a higher chemical shift (downfield).

The relationship between the structure of this compound and its 13C NMR spectrum can be visualized as a signaling pathway where the structural features of the molecule dictate the resulting NMR signals.

Explanation of the Signaling Pathway:

-

C1 (-CH2OH): This carbon is directly attached to the electronegative oxygen atom of the hydroxyl group. This causes a significant downfield shift, resulting in the signal at approximately 60.5 ppm.

-

C2 (-CH2-): This methylene carbon is further from the hydroxyl group and experiences less of its deshielding effect, hence it appears at a more upfield position of around 45.5 ppm compared to C1.

-

C3 (Quaternary): The quaternary carbon is shielded by the surrounding alkyl groups and is not directly bonded to any electronegative atoms, leading to its resonance at about 30.0 ppm. Quaternary carbons typically show weaker signals due to the lack of Nuclear Overhauser Effect (NOE) enhancement.

-

C4, C5, C6 (-CH3): The three methyl carbons are chemically equivalent due to the free rotation around the C2-C3 single bond. They are the most shielded carbons in the molecule, resulting in a single, more intense signal at the most upfield position, around 29.5 ppm.

Conclusion

The 13C NMR analysis of this compound provides a clear and unambiguous confirmation of its carbon framework. The well-resolved signals in the spectrum, when combined with a thorough understanding of chemical shift principles, allow for the precise assignment of each carbon atom. The experimental protocol and data presented in this guide serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development for the accurate identification and characterization of this and similar molecules.

References

An In-Depth Technical Guide to the FT-IR Spectrum of 3,3-Dimethyl-1-butanol

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) spectrum of 3,3-Dimethyl-1-butanol. It includes a detailed analysis of its characteristic vibrational modes, a step-by-step experimental protocol for obtaining the spectrum, and a summary of key spectral data. This document is intended to serve as a valuable resource for scientists and researchers engaged in chemical analysis, quality control, and drug development processes where the characterization of this alcohol is required.

Introduction to the FT-IR Spectroscopy of this compound

This compound, a primary alcohol, possesses a unique molecular structure that gives rise to a characteristic infrared spectrum. The presence of a hydroxyl (-OH) group, a tertiary butyl group, and a short alkyl chain results in a series of distinct absorption bands. FT-IR spectroscopy is a powerful, non-destructive analytical technique that provides a molecular fingerprint of a compound by measuring the absorption of infrared radiation by its various functional groups. The resulting spectrum can be used for identification, purity assessment, and structural elucidation.

The key vibrational features of this compound include a broad O-H stretching band due to hydrogen bonding, various C-H stretching and bending modes from the methyl and methylene groups, and a characteristic C-O stretching vibration.

Experimental Protocol: Acquiring the FT-IR Spectrum

The following protocol details the methodology for obtaining a high-quality FT-IR spectrum of liquid this compound using the Attenuated Total Reflectance (ATR) technique. ATR is a common and convenient method for analyzing liquid samples with minimal preparation.[1][2][3]

2.1. Materials and Equipment

-

Sample: this compound (liquid)

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory (e.g., with a diamond or zinc selenide crystal).

-

Cleaning Supplies: Isopropanol or ethanol, and lint-free wipes (e.g., Kimwipes).

-

Pipette or Dropper: To apply the sample to the ATR crystal.

2.2. Procedure

-

Instrument Preparation:

-

Ensure the FT-IR spectrometer is powered on and has completed its initialization sequence.

-

Confirm that the ATR accessory is correctly installed in the sample compartment.

-

-

ATR Crystal Cleaning:

-

Before acquiring a background or sample spectrum, it is crucial to clean the ATR crystal surface to remove any residual contaminants.

-

Moisten a lint-free wipe with isopropanol or ethanol and gently wipe the crystal surface.

-

Use a dry, lint-free wipe to remove any remaining solvent.

-

-

Background Spectrum Acquisition:

-

With the clean and dry ATR crystal, collect a background spectrum. This measurement accounts for the absorbance of the ambient atmosphere (e.g., CO2 and water vapor) and the instrument itself, and will be automatically subtracted from the sample spectrum.

-

Typical parameters for a background scan are a spectral range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and an accumulation of 16 to 32 scans to improve the signal-to-noise ratio.

-

-

Sample Application:

-

Using a clean pipette or dropper, place a small drop of this compound onto the center of the ATR crystal.[1] The sample should be sufficient to completely cover the crystal surface.

-

-

Sample Spectrum Acquisition:

-

Acquire the FT-IR spectrum of the sample using the same parameters as the background scan.

-

The instrument's software will automatically ratio the single beam spectrum of the sample against the background spectrum to generate the final absorbance or transmittance spectrum.

-

-

Data Analysis and Interpretation:

-

Process the resulting spectrum as needed (e.g., baseline correction, smoothing).

-

Identify the characteristic absorption bands and compare them to known literature values or spectral databases to confirm the identity and purity of the this compound.

-

-

Post-Measurement Cleaning:

-

Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or ethanol) and lint-free wipes to remove all traces of the sample.

-

FT-IR Spectral Data of this compound

The following table summarizes the principal infrared absorption bands for this compound. The data is compiled from experimental findings and theoretical calculations.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| 2955 - 2860 | Strong | C-H stretch (asymmetric and symmetric from CH₃ and CH₂) |

| 1465 | Medium | C-H bend (scissoring) |

| 1365 | Medium | C-H bend (umbrella mode of t-butyl group) |

| 1045 | Strong | C-O stretch (primary alcohol) |

Visualization of Experimental Workflow

The logical flow of the experimental protocol for obtaining the FT-IR spectrum of this compound is illustrated in the diagram below.

Caption: Experimental workflow for FT-IR analysis.

Interpretation of the Spectrum

-

O-H Stretching Region (3600-3200 cm⁻¹): The most prominent feature in the spectrum of this compound is a strong and broad absorption band centered around 3330 cm⁻¹. This is characteristic of the O-H stretching vibration in a hydrogen-bonded alcohol. The broadness of the peak is a direct consequence of the different hydrogen-bonding environments present in the liquid state.

-

C-H Stretching Region (3000-2850 cm⁻¹): A series of strong, sharp peaks are observed in this region, corresponding to the symmetric and asymmetric stretching vibrations of the C-H bonds in the methyl (CH₃) and methylene (CH₂) groups of the molecule.

-

Fingerprint Region (below 1500 cm⁻¹):

-

C-H Bending: Around 1465 cm⁻¹, a medium intensity band is attributed to the scissoring (bending) vibration of the CH₂ group. The characteristic umbrella bending mode of the tertiary-butyl group is observed around 1365 cm⁻¹.

-

C-O Stretching: A strong absorption band located at approximately 1045 cm⁻¹ is assigned to the C-O stretching vibration. The position of this band is indicative of a primary alcohol.

-

Conclusion

The FT-IR spectrum of this compound is well-defined, with characteristic absorption bands that can be readily identified. This technical guide provides the necessary information for researchers, scientists, and drug development professionals to accurately acquire, analyze, and interpret the FT-IR spectrum of this compound. The provided experimental protocol offers a standardized approach to ensure high-quality and reproducible results, which are essential for reliable chemical analysis and quality assurance in a professional laboratory setting.

References

An In-depth Technical Guide to the Mass Spectrometry of 3,3-Dimethyl-1-butanol

This guide provides a comprehensive overview of the electron ionization mass spectrometry (EI-MS) of 3,3-Dimethyl-1-butanol. It is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the identification and characterization of organic molecules. This document details the fragmentation patterns, presents quantitative mass spectral data, and outlines a typical experimental protocol.

Introduction

This compound (C6H14O), also known as neohexanol, is a primary alcohol with a molecular weight of 102.17 g/mol .[1][2][3] Its structure features a sterically hindered tert-butyl group adjacent to the ethyl alcohol moiety. Understanding the behavior of this molecule under electron ionization is crucial for its unambiguous identification in complex mixtures. In mass spectrometry, alcohols primarily undergo two characteristic fragmentation pathways: alpha-cleavage and dehydration (loss of water).[4][5] Alpha-cleavage involves the breaking of the bond adjacent to the carbon bearing the hydroxyl group, leading to the formation of a resonance-stabilized oxonium ion.[4][6] Dehydration is the elimination of a water molecule (18 amu), which is a common rearrangement for many alcohols.[5][7]

Mass Spectral Data

The electron ionization mass spectrum of this compound is characterized by a series of fragment ions, with the most prominent peaks summarized in the table below. The molecular ion peak (M+) at m/z 102 is not observed, which is common for alcohols due to its instability.[4][8]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 57 | 100.0 | [C4H9]+ |

| 71 | 55.8 | [C5H11]+ |

| 43 | 39.5 | [C3H7]+ |

| 29 | 34.9 | [C2H5]+ |

| 41 | 32.6 | [C3H5]+ |

| 84 | 25.6 | [M-H2O]+• |

| 31 | 18.6 | [CH2OH]+ |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Fragmentation Pathway of this compound

The fragmentation of this compound upon electron ionization can be rationalized through several key pathways. The base peak at m/z 57 corresponds to the highly stable tert-butyl cation ([C4H9]+), formed through the cleavage of the C1-C2 bond. Another significant fragmentation is the loss of a methyl group to form the ion at m/z 71. The peak at m/z 31 is a diagnostic ion for primary alcohols, resulting from alpha-cleavage with the loss of a C5H11 radical.[5] The ion at m/z 84 represents the loss of a water molecule from the molecular ion.

The following diagram illustrates the primary fragmentation pathway of this compound.

Caption: Primary fragmentation pathways of this compound in EI-MS.

Experimental Protocol

The following is a generalized experimental protocol for acquiring the electron ionization mass spectrum of this compound.

1. Sample Preparation:

-

A dilute solution of this compound is prepared in a volatile solvent (e.g., methanol or dichloromethane). The concentration should be optimized to avoid detector saturation.

2. Instrumentation:

-

A gas chromatograph coupled to a mass spectrometer (GC-MS) is the preferred instrument for volatile compounds like this compound.

-

The mass spectrometer is operated in electron ionization (EI) mode.

3. GC-MS Parameters:

-

Injection Port Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: An initial temperature of 50 °C held for 1 minute, followed by a ramp of 10 °C/min to 200 °C.

-

Transfer Line Temperature: 280 °C

4. Mass Spectrometer Parameters:

-

Ion Source: Electron Ionization (EI)

-

Electron Energy: 70 eV.[9] This is a standard energy that promotes fragmentation and allows for comparison with library spectra.

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 25-200

-

Scan Rate: 2 scans/second

5. Data Acquisition and Analysis:

-

The mass spectrum is recorded as the compound elutes from the GC column.

-

The resulting spectrum is processed to subtract the background and identify the mass-to-charge ratios and relative abundances of the fragment ions.

-

The fragmentation pattern is then interpreted to confirm the structure of the analyte.

The logical workflow for this experimental procedure is depicted below.

Caption: General experimental workflow for GC-EI-MS analysis.

References

- 1. 1-Butanol, 3,3-dimethyl- [webbook.nist.gov]

- 2. 1-Butanol, 3,3-dimethyl- [webbook.nist.gov]

- 3. This compound | C6H14O | CID 12233 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 5. youtube.com [youtube.com]

- 6. pubs.aip.org [pubs.aip.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. mass spectrum of butan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-butanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 9. Mass Spectrometry Ionization Methods [chemistry.emory.edu]

The Discovery and Synthesis of 3,3-Dimethyl-1-butanol: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

3,3-Dimethyl-1-butanol, also known as neohexanol, is a six-carbon branched-chain alcohol. This document provides a comprehensive overview of its discovery, historical context, and key synthetic methodologies. It is intended to serve as a technical resource, offering detailed experimental protocols for its preparation, a summary of its physicochemical properties, and a discussion of the mechanistic principles underlying its synthesis. The historical narrative is rooted in the foundational work on carbocation rearrangements by Frank C. Whitmore, which provided the theoretical framework for understanding the formation of such branched structures.

Historical Context and Discovery

The conceptual origins of this compound are intertwined with the development of the theory of carbocation rearrangements in the early 20th century. While a singular "discovery" paper for this specific molecule is not prominent in the historical literature, its existence and methods of synthesis are a direct consequence of the foundational work on the behavior of branched alkyl groups in chemical reactions.

The pioneering research of Frank C. Whitmore in the 1930s on intramolecular rearrangements provided the intellectual framework for understanding how neopentyl-type structures, like the one present in this compound, could be formed or would react. Whitmore's work on the rearrangement of neopentyl alcohol and other similar compounds led to the postulation of carbocation intermediates and the now-famous "Whitmore 1,2-shift," a fundamental concept in organic chemistry. This understanding was crucial for devising synthetic pathways that could lead to the formation of sterically hindered alcohols like this compound without unintended rearrangements.

The synthesis of branched-chain alcohols, in general, was an area of significant interest for chemists exploring the properties and potential applications of novel organic compounds. The development of powerful synthetic tools, most notably the Grignard reaction, opened the door to the systematic preparation of a vast array of alcohols, including those with significant steric hindrance.

Physicochemical and Spectroscopic Data

A summary of the key quantitative data for this compound is presented in the tables below for easy reference and comparison.

Table 1: Physical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄O | [1] |

| Molecular Weight | 102.17 g/mol | [1] |

| Boiling Point | 143 °C | [1] |

| Melting Point | -60 °C | [1] |

| Density | 0.844 g/mL at 25 °C | [1] |

| Refractive Index (n²⁰/D) | 1.414 | [1] |

Table 2: Spectroscopic Data of this compound

| Spectrum Type | Key Peaks/Shifts |

| ¹H NMR (Proton NMR) | δ (ppm): ~3.7 (t, 2H, -CH₂OH), ~1.5 (t, 2H, -CH₂CH₂OH), ~0.9 (s, 9H, -C(CH₃)₃) |

| ¹³C NMR (Carbon NMR) | δ (ppm): ~61 (-CH₂OH), ~45 (-CH₂CH₂OH), ~30 (-C(CH₃)₃), ~29 (-C(CH₃)₃) |

| IR (Infrared) | Strong, broad peak around 3300 cm⁻¹ (O-H stretch), peaks around 2950 cm⁻¹ (C-H stretch) |

| MS (Mass Spectrometry) | m/z: 102 (M⁺), 87, 71, 57 (base peak), 43, 41, 29 |

Key Synthetic Methodologies and Experimental Protocols

Several synthetic routes to this compound have been developed. The most common and versatile methods include the Grignard reaction, hydroboration-oxidation of the corresponding alkene, and the reduction of 3,3-dimethylbutanoic acid or its esters.

Grignard Reaction with Formaldehyde

This is a widely used method that involves the reaction of a neopentyl Grignard reagent with formaldehyde.[2]

Materials:

-

Magnesium turnings

-

Neopentyl halide (e.g., neopentyl chloride or bromide)

-

Anhydrous ether (e.g., diethyl ether or tetrahydrofuran)

-

Iodine crystal (as an initiator)

-

Dry formaldehyde gas or paraformaldehyde

-

Saturated aqueous ammonium chloride solution

-

Dilute hydrochloric acid

-

Anhydrous magnesium sulfate

Procedure:

-

Preparation of the Grignard Reagent:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, place magnesium turnings.

-

Add a small crystal of iodine.

-

Add a small amount of a solution of neopentyl halide in anhydrous ether to the flask.

-

Initiate the reaction by gentle warming. Once the reaction starts (indicated by bubbling and a cloudy appearance), add the remaining neopentyl halide solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.

-

-

Reaction with Formaldehyde:

-

Cool the Grignard reagent solution in an ice bath.

-

Slowly bubble dry formaldehyde gas through the solution, or add small portions of dry paraformaldehyde. This step is exothermic and the temperature should be maintained below 20 °C.

-

After the addition is complete, stir the mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Pour the reaction mixture slowly into a beaker containing crushed ice and a saturated aqueous solution of ammonium chloride.

-

Stir vigorously to hydrolyze the magnesium alkoxide.

-

Separate the ether layer.

-

Extract the aqueous layer with two portions of ether.

-

Combine the organic layers and wash with dilute hydrochloric acid, then with a saturated sodium bicarbonate solution, and finally with brine.

-

Dry the ether solution over anhydrous magnesium sulfate.

-

Filter and remove the ether by distillation.

-

Distill the residue under reduced pressure to obtain pure this compound.

-

Hydroboration-Oxidation of 3,3-Dimethyl-1-butene

This two-step method provides a regioselective and stereospecific route to the anti-Markovnikov alcohol.[3]

Materials:

-

3,3-Dimethyl-1-butene

-

Borane-tetrahydrofuran complex (BH₃·THF) solution (1 M in THF)

-

Anhydrous tetrahydrofuran (THF)

-

3 M Sodium hydroxide (NaOH) solution

-

30% Hydrogen peroxide (H₂O₂) solution

-

Diethyl ether

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate

Procedure:

-

Hydroboration:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 3,3-dimethyl-1-butene in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath under a nitrogen atmosphere.

-

Add the borane-THF complex solution dropwise from the dropping funnel over a period of 30-60 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

-

-

Oxidation:

-

Cool the reaction mixture back to 0 °C in an ice bath.

-

Slowly and carefully add the 3 M sodium hydroxide solution, followed by the dropwise addition of 30% hydrogen peroxide. This step is highly exothermic, and the temperature should be carefully controlled.

-

After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.

-

-

Work-up and Purification:

-

Add diethyl ether to the reaction mixture and transfer it to a separatory funnel.

-

Separate the organic layer.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter and remove the solvent by rotary evaporation.

-

Purify the crude product by distillation under reduced pressure.

-

Reduction of 3,3-Dimethylbutanoic Acid or its Esters

The carboxylic acid or its corresponding ester can be reduced to the primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄).[4]

Materials:

-

3,3-Dimethylbutanoic acid or a methyl/ethyl ester thereof

-

Lithium aluminum hydride (LiAlH₄)

-

Anhydrous diethyl ether or tetrahydrofuran (THF)

-

Dilute sulfuric acid or hydrochloric acid

-

Anhydrous sodium sulfate

Procedure:

-

Reduction:

-

In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a mechanical stirrer, and a nitrogen inlet, place a suspension of lithium aluminum hydride in anhydrous ether.

-

Under a nitrogen atmosphere, add a solution of 3,3-dimethylbutanoic acid or its ester in anhydrous ether dropwise from the dropping funnel at a rate that maintains a gentle reflux.

-

After the addition is complete, reflux the mixture for 2-4 hours.

-

-

Work-up and Purification:

-

Cool the reaction mixture in an ice bath.

-

Carefully and slowly add water dropwise to quench the excess LiAlH₄, followed by the addition of a 15% sodium hydroxide solution, and then more water (Fieser workup).

-

Filter the resulting granular precipitate of aluminum salts and wash it with ether.

-

Combine the filtrate and the ether washings.

-

Dry the ether solution over anhydrous sodium sulfate.

-

Filter and remove the ether by distillation.

-

Distill the residue under reduced pressure to obtain pure this compound.

-

Conclusion

This compound, a sterically hindered primary alcohol, holds a significant place in synthetic organic chemistry, both from a historical perspective tied to the understanding of reaction mechanisms and for its practical applications as a building block. The synthetic methods detailed in this guide, particularly the Grignard reaction, offer reliable and scalable routes to this compound. The provided experimental protocols and compiled data serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development, facilitating further innovation and application of this versatile molecule.

References

A Comprehensive Guide to the Synonyms and Chemical Identifiers of 3,3-Dimethyl-1-butanol (Neohexanol)

For researchers, scientists, and professionals in drug development, precise chemical identification is paramount. This technical guide provides a detailed overview of the synonyms, trade names, and registry numbers for 3,3-Dimethyl-1-butanol, commonly known as neohexanol.

This compound , an organic compound with the chemical formula C6H14O, is a primary alcohol.[1][2] It is recognized for its role as an inhibitor of trimethylamine (TMA) and trimethylamine N-oxide (TMAO), with potential applications in cardiovascular disease research.[3][4] It also serves as a cosurfactant in certain chemical systems.[3][4]

Nomenclature and Identification

The consistent and accurate identification of chemical compounds is crucial for experimental reproducibility and clear communication within the scientific community. The following tables summarize the various names and identifiers for this compound.

| Identifier Type | Identifier | Source |

| IUPAC Name | 3,3-dimethylbutan-1-ol | [1][5] |

| Common Name | Neohexanol | [1][3] |

| CAS Number | 624-95-3 | [1][6][7][8][9] |

| Molecular Formula | C6H14O | [1][6][8] |

| Molecular Weight | 102.17 g/mol | [1] |

| Alternate Name | 3,3-Dimethylbutanol | [1][6] |

A variety of other synonyms and database identifiers are also used to refer to this compound. These are detailed in the table below.

| Synonym/Identifier | Source |

| 1-Butanol, 3,3-dimethyl- | [1][10][11] |

| 3,3-Dimethyl-butan-1-ol | [1][11] |

| 3,3-dimethyl butan-1-ol | [1] |

| 3,3dimethyl-1-butanol | [1] |

| DMB | [3][4][12] |

| tert-Hexanol | [1] |

| tert-HEXYL ALCOHOL | [1] |

| DIMBUNOL | [1] |

| NSC-54158 | [1] |

| NSC 54158 | [1][11] |

| UNII-543OYD666T | [1] |

| 543OYD666T | [1] |

| EINECS 210-872-6 | [1][11] |

| 210-872-6 | [1] |

| ChemSpider ID | 11732 |

| PubChem CID | 12233 |

| ChEMBL ID | CHEMBL25029 |

| DTXSID3060796 | [1] |

| DTXCID0043347 | [1] |

| MFCD00002928 | [1] |

| Beilstein/REAXYS Number | 1731466 |

| InChI | InChI=1S/C6H14O/c1-6(2,3)4-5-7/h7H,4-5H2,1-3H3 |

| InChIKey | DUXCSEISVMREAX-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)(C)CCO |

Logical Relationships of Synonyms

The relationship between the primary identifiers and various synonyms can be visualized as a hierarchical structure, with the IUPAC name representing the systematic nomenclature from which other common and database-specific names are derived.

Caption: Hierarchical relationship of this compound synonyms.

This guide is intended to serve as a comprehensive reference for the nomenclature of this compound. The provided data, compiled from various chemical databases and supplier information, should aid in the unambiguous identification of this compound in research and development settings. No experimental protocols were cited in the source material.

References

- 1. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. glpbio.com [glpbio.com]

- 5. This compound | C6H14O | MD Topology | NMR | X-Ray [atb.uq.edu.au]

- 6. scbt.com [scbt.com]

- 7. This compound - Wikipedia [en.wikipedia.org]

- 8. This compound, 97% | Fisher Scientific [fishersci.ca]

- 9. gfschemicals.com [gfschemicals.com]

- 10. 1-Butanol, 3,3-dimethyl- [webbook.nist.gov]

- 11. spectrabase.com [spectrabase.com]

- 12. This compound | DMB | Aliphatic Chain Hydrocarbons | Ambeed.com [ambeed.com]

The Natural Occurrence of 3,3-Dimethyl-1-butanol: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3-Dimethyl-1-butanol (DMB), a six-carbon branched-chain alcohol, has garnered significant scientific interest due to its potential health benefits, primarily its role as an inhibitor of trimethylamine (TMA) formation by the gut microbiota. Elevated levels of trimethylamine N-oxide (TMAO), a metabolite derived from TMA, have been linked to an increased risk of cardiovascular disease. This technical guide provides an in-depth overview of the natural occurrence of DMB, presenting quantitative data, detailed experimental protocols for its detection, and an exploration of its biosynthetic and metabolic pathways.

Natural Occurrence of this compound

This compound is a naturally occurring volatile organic compound found in a limited number of food products. Its presence has been confirmed in certain cold-pressed extra virgin olive oils, balsamic vinegars, and red wines. The concentration of DMB in these sources can vary significantly depending on factors such as the specific cultivar of the raw material, geographical origin, and processing methods.

Quantitative Data on this compound Occurrence

Recent analytical studies have begun to quantify the concentration of DMB in various natural products. The most comprehensive data currently available is for extra virgin olive oil.

| Natural Source | Cultivar/Type | Concentration Range (mg/L) | Reference(s) |

| Extra Virgin Olive Oil | Plus Health Blue | 9.7 | [1] |

| Extra Virgin Olive Oil | Plus Health DMB | 11.4 | [1] |

| Extra Virgin Olive Oil | Fyllikon First Harvest | 8.3 | [1] |

| Extra Virgin Olive Oil | Plus Health Green | 7.8 | [1] |

| Extra Virgin Olive Oil | Agourelaio Early Harvest | 6.8 | [1] |

| Extra Virgin Olive Oil | Armonia Monovarietal | 0.0048 | [1] |

| Extra Virgin Olive Oil | Edremit-type (Turkey) | 0.0088 | [1] |

| Extra Virgin Olive Oil | Commercial (Turkey) | 0.0015 | [1] |

| Red Wine | Various | Not Quantified | [2] |

| Balsamic Vinegar | Various | Not Quantified | [3] |

Note: Quantitative data for red wine and balsamic vinegar is currently limited in the scientific literature.

Experimental Protocols for Detection and Quantification

The analysis of this compound in natural matrices is typically performed using gas chromatography-mass spectrometry (GC-MS), a powerful technique for separating and identifying volatile compounds. Headspace sampling is often employed to extract the volatile fraction from the sample matrix.

General Protocol for Headspace GC-MS Analysis of this compound

This protocol provides a general framework for the analysis of DMB in liquid samples like olive oil, wine, and vinegar. Method optimization and validation are crucial for accurate quantification in specific matrices.

1. Sample Preparation:

-

Accurately weigh or measure a known amount of the liquid sample (e.g., 1-5 g) into a headspace vial.

-

For viscous samples like balsamic vinegar, dilution with deionized water may be necessary.

-

Add a known amount of an appropriate internal standard (e.g., a deuterated analog of DMB or a structurally similar compound not present in the sample) to each vial for accurate quantification.

-

Seal the vials tightly with a PTFE/silicone septum and a crimp cap.

2. Headspace Extraction:

-

Place the vials in the headspace autosampler.

-

Incubate the vials at a controlled temperature (e.g., 60-80 °C) for a specific duration (e.g., 15-30 minutes) to allow the volatile compounds, including DMB, to partition into the headspace gas phase.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Injector: Split/splitless injector, typically operated in splitless mode for higher sensitivity. Injector temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms, or DB-WAX) is suitable for separating volatile alcohols. Column dimensions: 30 m length x 0.25 mm internal diameter x 0.25 µm film thickness.

-

Oven Temperature Program: An initial temperature of 40-50 °C held for a few minutes, followed by a temperature ramp (e.g., 5-10 °C/min) to a final temperature of 200-250 °C.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Acquisition Mode: Full scan mode for initial identification of compounds and Selected Ion Monitoring (SIM) mode for targeted quantification of DMB and the internal standard for enhanced sensitivity and specificity.

-

Mass Range: Typically m/z 35-350.

-

4. Data Analysis:

-

Identify this compound by comparing its retention time and mass spectrum with that of a pure standard.

-

Quantify the concentration of DMB by creating a calibration curve using standards of known concentrations and normalizing the peak area of DMB to the peak area of the internal standard.

Biosynthesis and Metabolic Pathways

Biosynthesis of this compound